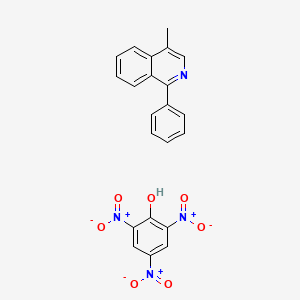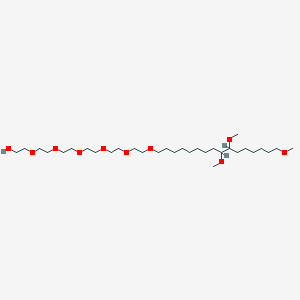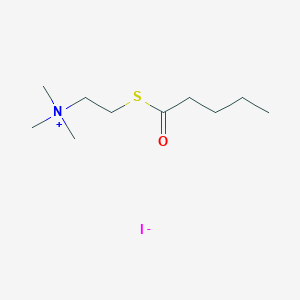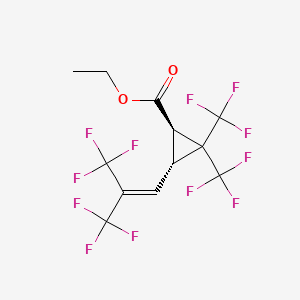
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- is a complex organic compound characterized by its unique structure and multiple trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of trifluoromethyl groups. Common reagents used in the synthesis include trifluoromethyl iodide and ethyl diazoacetate. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and maintain the necessary conditions. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s stability and reactivity, influencing its interactions with biological systems and chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Other compounds with similar cyclopropane structures and functional groups.
Trifluoromethylated compounds: Molecules containing trifluoromethyl groups that exhibit similar chemical properties.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- is unique due to its combination of a cyclopropane ring and multiple trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
99903-50-1 |
|---|---|
Molekularformel |
C12H8F12O2 |
Molekulargewicht |
412.17 g/mol |
IUPAC-Name |
ethyl (1R,3R)-2,2-bis(trifluoromethyl)-3-[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H8F12O2/c1-2-26-7(25)6-4(3-5(9(13,14)15)10(16,17)18)8(6,11(19,20)21)12(22,23)24/h3-4,6H,2H2,1H3/t4-,6+/m1/s1 |
InChI-Schlüssel |
QAQGSADHWJWRFU-XINAWCOVSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H](C1(C(F)(F)F)C(F)(F)F)C=C(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1C(C1(C(F)(F)F)C(F)(F)F)C=C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



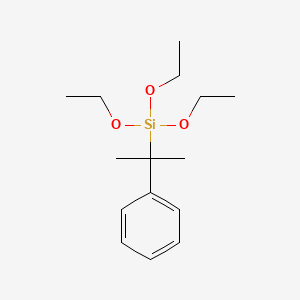
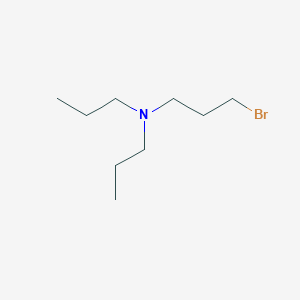
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
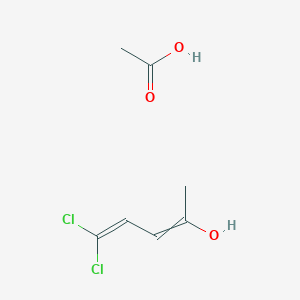
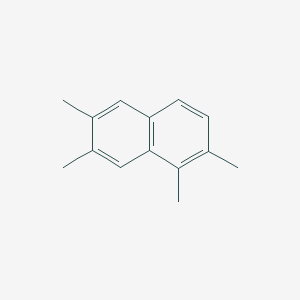
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
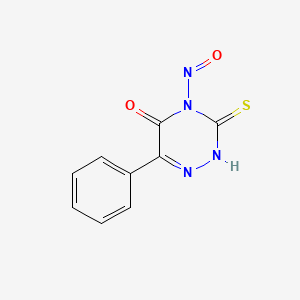
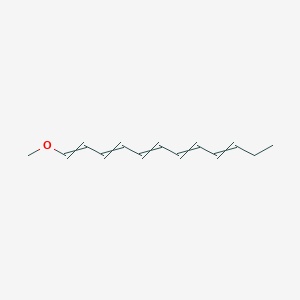
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
